1-(3-(Difluoromethoxy)phenyl)propan-1-one
Description
1-(3-(Difluoromethoxy)phenyl)propan-1-one (CAS 929341-33-3) is a fluorinated aromatic ketone with the molecular formula C₁₀H₁₀F₂O₂ and a molecular weight of 200.18 g/mol . Its structure features a propan-1-one backbone substituted with a 3-(difluoromethoxy)phenyl group, which introduces both electron-withdrawing (fluorine) and electron-donating (methoxy) effects. This compound is typically stored at 4 °C as a powder , and its synthesis involves halogenated intermediates, as suggested by related compounds in (e.g., 1-[4-(chloromethyl)-3-(difluoromethoxy)phenyl]propan-1-one, CAS 1804127-16-9) . The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10F2O2/c1-2-9(13)7-4-3-5-8(6-7)14-10(11)12/h3-6,10H,2H2,1H3 |
InChI Key |
ABOPVIFWVZGROI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)OC(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-(difluoromethoxy)benzaldehyde with propanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(3-(Difluoromethoxy)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 1-(3-(Difluoromethoxy)phenyl)propan-1-one and selected analogs:
Substituent Effects on Reactivity and Stability
- Fluorinated vs. Non-Fluorinated Groups: The difluoromethoxy group in the target compound increases lipophilicity (logP ~2.5 estimated) compared to methoxy-substituted analogs (e.g., 3-(4-Methoxyphenyl)-1-phenylpropan-1-one, logP ~3.0) . Fluorination also reduces metabolic oxidation, enhancing plasma stability .
- Amino vs. Alkoxy Substitutions: Amino-substituted derivatives like 2-(Methylamino)-1-(3-methylphenyl)propan-1-one exhibit basicity (pKa ~8.5), enabling salt formation and enhanced solubility in acidic media . In contrast, alkoxy-substituted analogs (e.g., benzyloxy in ) are more lipophilic and less water-soluble.
- Silyl and Thiazolidin Modifications : Silyl-containing compounds (e.g., ) show unique stereoelectronic effects, while thiazolidin derivatives (e.g., ) demonstrate antimicrobial activity due to heterocyclic moieties.
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